molecular formula C14H10F3N5O2S B2726805 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941875-27-0

2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2726805
CAS RN: 941875-27-0
M. Wt: 369.32
InChI Key: SBGIJQYLGAPTPY-UHFFFAOYSA-N
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Description

2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as DFTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new benzenesulfonamide derivatives with potential photodynamic therapy (PDT) applications have been explored. Specifically, zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been investigated for its high singlet oxygen quantum yield, a crucial property for effective PDT in cancer treatment. These derivatives exhibit good fluorescence properties and appropriate photodegradation quantum yields, making them promising Type II photosensitizers for cancer therapy via photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition and Anti-inflammatory Applications

Research into benzenesulfonamide derivatives has led to the discovery of compounds with significant cyclooxygenase-2 (COX-2) inhibitory activities, highlighting their potential in anti-inflammatory and analgesic applications. A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has shown selectivity and potency for COX-2 inhibition, with one compound exhibiting excellent anti-inflammatory activity, suggesting a new lead structure for the development of injectable COX-2 specific inhibitors (Pal et al., 2003).

Anticancer and Antioxidant Activities

The synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides has been reported, demonstrating significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly 1a, have been found not to cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential as therapeutic agents (Küçükgüzel et al., 2013).

Enzyme Inhibition Studies

Several studies have synthesized benzenesulfonamide derivatives and evaluated their inhibitory effects on various enzymes such as carbonic anhydrase (CA) and kynurenine 3-hydroxylase. These compounds have shown strong inhibition against human cytosolic isoforms hCA I and II, suggesting their relevance in therapeutic applications targeting these enzymes. The inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides, for instance, provides insights into the treatment of conditions associated with neuronal injury (Gul et al., 2016).

properties

IUPAC Name

2,4-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)22-14(19-20-21-22)8-18-25(23,24)13-6-3-10(16)7-12(13)17/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGIJQYLGAPTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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